molecular formula C16H16ClN5O4S B12922528 Adenosine, 8-[(4-chlorophenyl)thio]- CAS No. 85352-87-0

Adenosine, 8-[(4-chlorophenyl)thio]-

Cat. No.: B12922528
CAS No.: 85352-87-0
M. Wt: 409.8 g/mol
InChI Key: NFZMOKLQFVMWGI-SDBHATRESA-N
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Description

Adenosine, 8-[(4-chlorophenyl)thio]- is a synthetic compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a derivative of adenosine, where the 8-position of the adenine ring is substituted with a 4-chlorophenylthio group. It is known for its role as a cell-permeable cyclic adenosine monophosphate (cAMP) analog, making it a valuable tool in biochemical and physiological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, 8-[(4-chlorophenyl)thio]- typically involves the substitution of the 8-position of the adenine ring with a 4-chlorophenylthio group. This can be achieved through nucleophilic substitution reactions using appropriate thiolating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process .

Industrial Production Methods

Industrial production of adenosine, 8-[(4-chlorophenyl)thio]- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Adenosine, 8-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Adenosine, 8-[(4-chlorophenyl)thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a probe to study the mechanisms of cyclic nucleotide signaling pathways.

    Biology: The compound is employed to investigate cellular processes regulated by cAMP, such as cell proliferation and differentiation.

    Medicine: It has potential therapeutic applications in treating diseases related to cAMP signaling dysregulation.

    Industry: The compound is used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

Adenosine, 8-[(4-chlorophenyl)thio]- exerts its effects by mimicking the action of endogenous cAMP. It activates cAMP-dependent protein kinase (PKA), leading to the phosphorylation of target proteins and subsequent modulation of various cellular processes. The compound also inhibits phosphodiesterases, enzymes responsible for cAMP degradation, thereby prolonging its signaling effects .

Comparison with Similar Compounds

Similar Compounds

    Adenosine 3’,5’-cyclic monophosphate: A naturally occurring cAMP with similar signaling properties.

    8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate: A cyclic guanosine monophosphate analog with distinct biological activities.

    8-(4-Chlorophenylthio)-2’-O-methyladenosine 3’,5’-cyclic monophosphate: A modified cAMP analog with enhanced stability.

Uniqueness

Adenosine, 8-[(4-chlorophenyl)thio]- is unique due to its high cell permeability and selective activation of cAMP-dependent pathways. Its ability to inhibit phosphodiesterases further distinguishes it from other cAMP analogs, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Adenosine, 8-[(4-chlorophenyl)thio]- (CAS No. 85352-87-0) is a modified form of adenosine that features a 4-chlorophenylthio group at the 8-position. This structural modification significantly influences its biological properties and therapeutic potential. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

The presence of the 4-chlorophenylthio group in adenosine alters its interaction with various biological targets, particularly adenosine receptors. The compound primarily interacts with the A1 and A2A adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes.

Mechanism of Action:

  • A1 Receptor Agonism: Adenosine, 8-[(4-chlorophenyl)thio]- exhibits partial agonistic activity at the A1 receptor, which is associated with inhibitory effects on adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels. This action can modulate neurotransmitter release and has implications for treating arrhythmias and other cardiovascular conditions .
  • A2A Receptor Interaction: The compound also interacts with the A2A receptor, which plays a role in vasodilation and modulation of immune responses. Its ability to influence cAMP levels through this pathway suggests potential therapeutic applications in inflammatory diseases .

Biological Activities

The biological activities of adenosine, 8-[(4-chlorophenyl)thio]- include:

  • Antiproliferative Effects: Similar to other modified adenosines, this compound has shown potential antiproliferative effects against various cancer cell lines. It may inhibit cell growth by modulating signaling pathways associated with cell cycle regulation.
  • Neuroprotective Effects: Research indicates that adenosine derivatives can protect neuronal cells from apoptosis induced by oxidative stress. The neuroprotective properties may be linked to its ability to enhance cAMP signaling in neuronal tissues .
  • Anti-inflammatory Properties: By acting on A2A receptors, this compound may reduce inflammation by inhibiting pro-inflammatory cytokine release and promoting anti-inflammatory pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of adenosine, 8-[(4-chlorophenyl)thio]-:

  • Cell Viability Assays: In vitro studies demonstrated that treatment with this compound reduced the viability of certain cancer cell lines in a dose-dependent manner. The mechanism was attributed to increased apoptosis and cell cycle arrest at specific phases .
  • Neuronal Cell Protection: In a study involving primary rat hepatocytes exposed to diclofenac-induced toxicity, elevated cAMP levels were shown to protect against apoptosis. This suggests that compounds like adenosine, 8-[(4-chlorophenyl)thio]- could be beneficial in preventing drug-induced liver injury through similar mechanisms .
  • Receptor Binding Studies: Binding affinity assays indicated that adenosine, 8-[(4-chlorophenyl)thio]- has a significant affinity for both A1 and A2A receptors compared to unmodified adenosine. This enhanced binding correlates with its increased biological activity and therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities of adenosine, 8-[(4-chlorophenyl)thio]- compared to related compounds:

Compound NameBiological ActivityUnique Aspects
Adenosine, 8-[(4-chlorophenyl)thio]-Antiproliferative, neuroprotective, anti-inflammatoryPartial agonist at A1 and A2A receptors
8-ChloroadenosineStrong antiproliferative effectsChlorinated at position 8
N6-(2-Aminoethyl)adenosineNeuroprotective effectsAminoethyl substitution at N6 position
2-ChloroadenosineAntiviral propertiesChlorinated at position 2

Properties

CAS No.

85352-87-0

Molecular Formula

C16H16ClN5O4S

Molecular Weight

409.8 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H16ClN5O4S/c17-7-1-3-8(4-2-7)27-16-21-10-13(18)19-6-20-14(10)22(16)15-12(25)11(24)9(5-23)26-15/h1-4,6,9,11-12,15,23-25H,5H2,(H2,18,19,20)/t9-,11-,12-,15-/m1/s1

InChI Key

NFZMOKLQFVMWGI-SDBHATRESA-N

Isomeric SMILES

C1=CC(=CC=C1SC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl

Canonical SMILES

C1=CC(=CC=C1SC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N)Cl

Origin of Product

United States

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